LogP as a Key Differentiator Between the 2-Fluorophenyl and 3-Fluorophenyl Cyclobutane Amino Acid Isomers
A direct comparison of computed LogP values reveals a significant difference in lipophilicity between the target compound and its meta-fluorinated regioisomer. The ortho-substitution pattern in 1-[2-Amino-1-(2-fluorophenyl)ethyl]cyclobutane-1-carboxylic acid results in a LogP of approximately 2.12 , whereas the 3-fluorophenyl isomer exhibits a LogP of approximately 2.48 . This 0.36 log unit difference corresponds to a calculated 2.3-fold shift in predicted partition coefficient, enough to meaningfully alter membrane permeability and non-specific binding profiles in cellular assays.
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP ≈ 2.12 |
| Comparator Or Baseline | 1-[2-Amino-1-(3-fluorophenyl)ethyl]cyclobutane-1-carboxylic acid; LogP ≈ 2.48 |
| Quantified Difference | ΔLogP ≈ −0.36; approximately 2.3-fold lower predicted partition coefficient |
| Conditions | Computed LogP using standard prediction software (data from supplier analytical records); same computational method applied to both isomers |
Why This Matters
A lower LogP indicates reduced lipophilicity, which can be advantageous for optimizing aqueous solubility and minimizing off-target membrane interactions during lead optimization; this quantitative difference supports a rational procurement choice based on desired pharmacokinetic properties.
